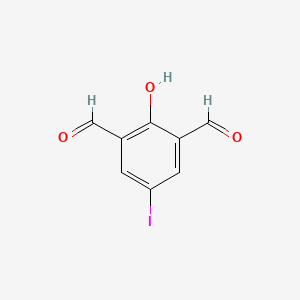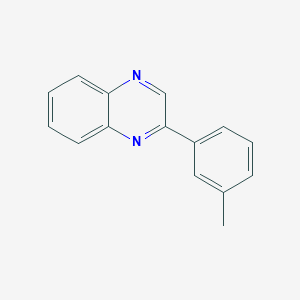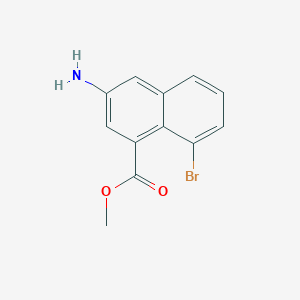
Methyl 3-amino-8-bromo-1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-8-bromo-1-naphthoate is an organic compound with the molecular formula C12H10BrNO2 It is a derivative of naphthalene, featuring both amino and bromo substituents on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-8-bromo-1-naphthoate typically involves the bromination of methyl naphthoate followed by amination. One common method includes:
Bromination: Methyl naphthoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group at the 8-position.
Amination: The brominated product is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 3-amino-8-bromo-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide, thiols, or alkyl halides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: De-brominated naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
科学的研究の応用
Methyl 3-amino-8-bromo-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-amino-8-bromo-1-naphthoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 8-bromo-1-naphthoate: Lacks the amino group, making it less versatile in biological applications.
Methyl 3-amino-1-naphthoate:
Methyl 3-nitro-8-bromo-1-naphthoate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
Uniqueness
Methyl 3-amino-8-bromo-1-naphthoate is unique due to the presence of both amino and bromo groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological studies.
特性
分子式 |
C12H10BrNO2 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC名 |
methyl 3-amino-8-bromonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,14H2,1H3 |
InChIキー |
SAXUBLGNXNSVRQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC(=C1)N)C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[3.4]octane oxalate](/img/structure/B12839821.png)
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)
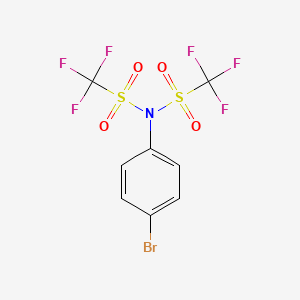


![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)
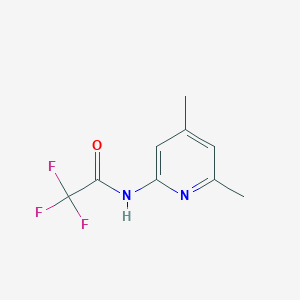

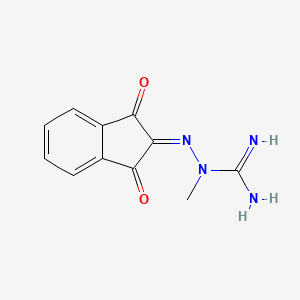
![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12839870.png)
![tert-Butyl 7-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12839876.png)
